molecular formula C15H19ClN2O4S B4439887 5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one

5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B4439887
M. Wt: 358.8 g/mol
InChI Key: UNIPWKATAROMKT-UHFFFAOYSA-N
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Description

5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazole core substituted with a chloro group, a sulfonyl group, and a piperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an o-aminophenol derivative and a carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a piperidine derivative and the sulfonylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The piperidine moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
  • 5-chloro-6-(2,3-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one

Uniqueness

5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a benzoxazole core and a piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-6-(2,3-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-9-5-4-6-18(10(9)2)23(20,21)14-8-13-12(7-11(14)16)17(3)15(19)22-13/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPWKATAROMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C)S(=O)(=O)C2=C(C=C3C(=C2)OC(=O)N3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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